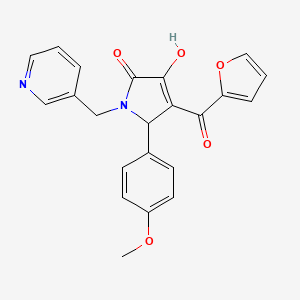

4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

説明

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents. The key structural features include:

- 4-(2-Furoyl group): A furan-derived acyl substituent at position 4, contributing to electronic and steric effects.

- 3-Hydroxy group: A polar hydroxyl group at position 3, enabling hydrogen bonding.

- 5-(4-Methoxyphenyl): A methoxy-substituted aryl group at position 5, influencing lipophilicity and π-π interactions.

特性

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c1-28-16-8-6-15(7-9-16)19-18(20(25)17-5-3-11-29-17)21(26)22(27)24(19)13-14-4-2-10-23-12-14/h2-12,19,26H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZSPRAHQLSTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Substitution Reactions: Introduction of the furoyl, hydroxy, methoxyphenyl, and pyridinylmethyl groups through various substitution reactions.

Cyclization: Final cyclization to form the dihydropyrrol-2-one structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone.

Reduction: The furoyl group can be reduced to a furan ring.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a furan ring.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Antimicrobial Activity: Possible antimicrobial properties due to its unique structure.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Chemical Sensors: May be used in the development of sensors for detecting specific substances.

作用機序

The mechanism of action of 4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects.

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrol-2-one derivatives, emphasizing substituent variations and their implications:

Key Structural and Functional Comparisons

Fluorinated aroyl groups (e.g., 4-fluorobenzoyl) increase metabolic stability but may reduce solubility due to higher lipophilicity .

Aryl Substituents (Position 5): 4-Methoxyphenyl (target compound) provides moderate electron-donating effects, balancing reactivity and lipophilicity. 4-Hydroxy-3-methoxyphenyl () introduces hydrogen-bonding capacity, beneficial for targeting phenolic hydroxyl-dependent enzymes .

N-Substituents (Position 1): Pyridin-3-ylmethyl (target compound) enhances aqueous solubility and enables π-stacking interactions in receptor binding. Dimethylaminoethyl/diethylaminoethyl groups () confer basicity, facilitating salt formation and membrane permeability .

Research Implications

Further studies should explore:

- Structure-Activity Relationships (SAR) : Impact of furan vs. benzoyl aroyl groups on target selectivity.

- Pharmacokinetics : Role of the methoxyphenyl group in metabolic stability and bioavailability.

生物活性

The compound 4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one (C22H18N2O5) is a member of the dihydropyrrolone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:

- Furoyl group : Contributes to the compound's pharmacological properties.

- Hydroxy group : May enhance solubility and reactivity.

- Methoxyphenyl group : Potentially involved in interactions with biological targets.

- Pyridinylmethyl moiety : Could facilitate binding to specific receptors or enzymes.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H18N2O5 |

| Molecular Weight | 382.39 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Several studies have explored the anticancer properties of similar compounds. The presence of a pyridine ring is often associated with enhanced interaction with cancer cell targets. Investigations into related structures have revealed cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research into the anticancer applications of 4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation, leading to cell lysis.

- Interference with DNA Replication : Some derivatives may inhibit DNA gyrase or topoisomerase enzymes critical for bacterial replication.

- Apoptosis Induction in Cancer Cells : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.

Case Studies

- Antibacterial Efficacy : A study on related dihydropyrrolones demonstrated their ability to inhibit growth in MRSA strains effectively, suggesting that modifications to the furoyl or methoxy groups could enhance activity against other pathogens .

- Cytotoxicity Testing : In vitro tests on analogous compounds revealed significant cytotoxic effects on human cancer cell lines, prompting further investigation into structure-activity relationships (SAR) that could optimize efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing pyrrol-2-one derivatives like 4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one?

- Methodological Answer : The synthesis typically involves cyclization reactions starting from substituted aldehydes and ketones. For example, analogous compounds are synthesized via base-assisted cyclization of precursors (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) with aryl aldehydes under reflux conditions . Key steps include:

- Reagent selection : Use of 4-methoxybenzaldehyde for introducing the 4-methoxyphenyl group.

- Reaction optimization : Stirring at room temperature or reflux (e.g., 3–10 hours) to complete cyclization, monitored by TLC .

- Purification : Recrystallization from methanol or ethanol yields pure products (46–62% yields for similar structures) .

Q. How are spectroscopic techniques (NMR, HRMS) applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Used to verify substituent positions. For example, the 3-hydroxy group shows a broad singlet at δ ~12 ppm, while the pyridin-3-ylmethyl group exhibits characteristic aromatic protons (δ 7.2–8.5 ppm) .

- HRMS : Confirms molecular weight (e.g., calculated vs. observed [M+H]+ ions with <5 ppm error) .

- FTIR : Hydroxy stretches (3200–3500 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do substituents (e.g., 2-furoyl, 4-methoxyphenyl) influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity (logP ~2.5), enhancing membrane permeability.

- Electron effects : The 2-furoyl moiety contributes to π-π stacking interactions, critical for binding to biological targets (e.g., kinases) .

- SAR studies : Comparative analysis with analogs (e.g., 3-chloro or 3,5-dichloro substituents) reveals that electron-withdrawing groups reduce solubility but improve target affinity .

Q. What strategies address low yields in the final cyclization step during synthesis?

- Methodological Answer :

- Temperature control : Extended reflux (10+ hours) improves yields for sterically hindered intermediates (e.g., from 9% to 18% in analogous reactions) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

- Catalyst screening : Base-assisted conditions (e.g., NaHCO3) mitigate side reactions like oligomerization .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or binding modes?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 or EGFR kinases). The 3-hydroxy group often forms hydrogen bonds with catalytic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。